

# 2-Vinylbenzoic acid CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Vinylbenzoic acid

Cat. No.: B3024429

[Get Quote](#)

## An In-Depth Technical Guide to 2-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Vinylbenzoic acid**, including its chemical identifiers, physicochemical properties, synthesis, and analytical characterization. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

## Chemical Identifiers and Properties

**2-Vinylbenzoic acid**, also known as o-vinylbenzoic acid or 2-ethenylbenzoic acid, is an organic compound that is solid at room temperature.<sup>[1][2]</sup> It is characterized by a benzoic acid core with a vinyl group substituent at the ortho position.

## Identifiers

A summary of the key chemical identifiers for **2-Vinylbenzoic acid** is presented in Table 1.

| Identifier           | Value                                                             |
|----------------------|-------------------------------------------------------------------|
| CAS Number           | 27326-43-8[1][3]                                                  |
| Molecular Formula    | C <sub>9</sub> H <sub>8</sub> O <sub>2</sub> [1][3]               |
| Molecular Weight     | 148.16 g/mol [1][3]                                               |
| IUPAC Name           | 2-Ethenylbenzoic acid[2]                                          |
| Synonyms             | o-Vinylbenzoic acid[2]                                            |
| Canonical SMILES     | C=CC1=CC=CC=C1C(=O)O[3]                                           |
| InChI                | InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11)[3] |
| InChIKey             | XUDBVJCTLZTSDC-UHFFFAOYSA-N[3]                                    |
| MDL Number           | MFCD02066273[1][3]                                                |
| PubChem Substance ID | 329793378[1][3]                                                   |

## Physicochemical Properties

The known physical and chemical properties of **2-Vinylbenzoic acid** are summarized in Table 2.

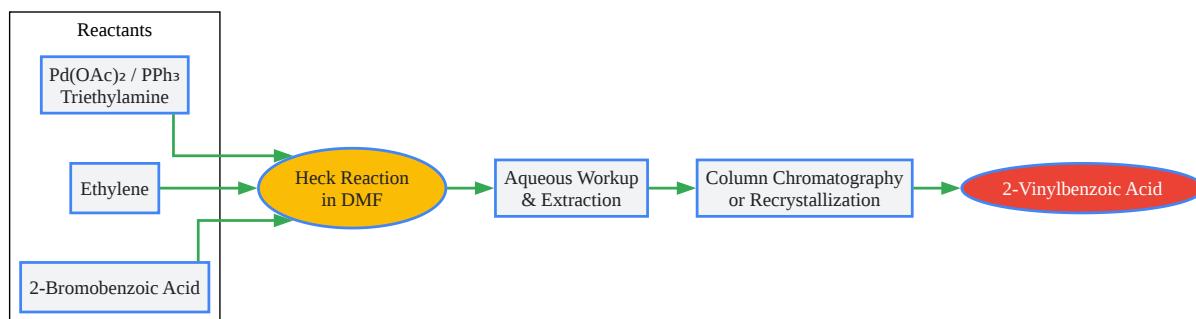
| Property            | Value                                      |
|---------------------|--------------------------------------------|
| Physical State      | Solid[1]                                   |
| Appearance          | White to light yellow powder or crystal[2] |
| Melting Point       | 95.0 to 99.0 °C[2]                         |
| Purity              | >98.0% (GC)[2]                             |
| Storage Temperature | Refrigerated (0-10°C)[2]                   |
| Flash Point         | Not applicable[3]                          |

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-vinylbenzoic acid** is not readily available in the reviewed literature, a common method for the synthesis of vinyl-substituted benzoic acids is the palladium-catalyzed Heck reaction.<sup>[4][5]</sup> This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of **2-vinylbenzoic acid**, 2-bromobenzoic acid would be a suitable starting material.

## Hypothetical Experimental Protocol: Heck Reaction

Disclaimer: The following is a generalized protocol for a Heck reaction and may require optimization for the specific synthesis of **2-Vinylbenzoic acid**.


### Materials:

- 2-Bromobenzoic acid
- Ethylene (gas) or a suitable ethylene surrogate
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Triethylamine ( $\text{NEt}_3$ )
- N,N-Dimethylformamide (DMF), anhydrous

### Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid, palladium(II) acetate, and triphenylphosphine.
- Add anhydrous DMF to dissolve the reactants.
- Add triethylamine to the reaction mixture.
- Purge the flask with ethylene gas and maintain a positive pressure of ethylene.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **2-vinylbenzoic acid**.



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **2-Vinylbenzoic acid** via a Heck reaction.

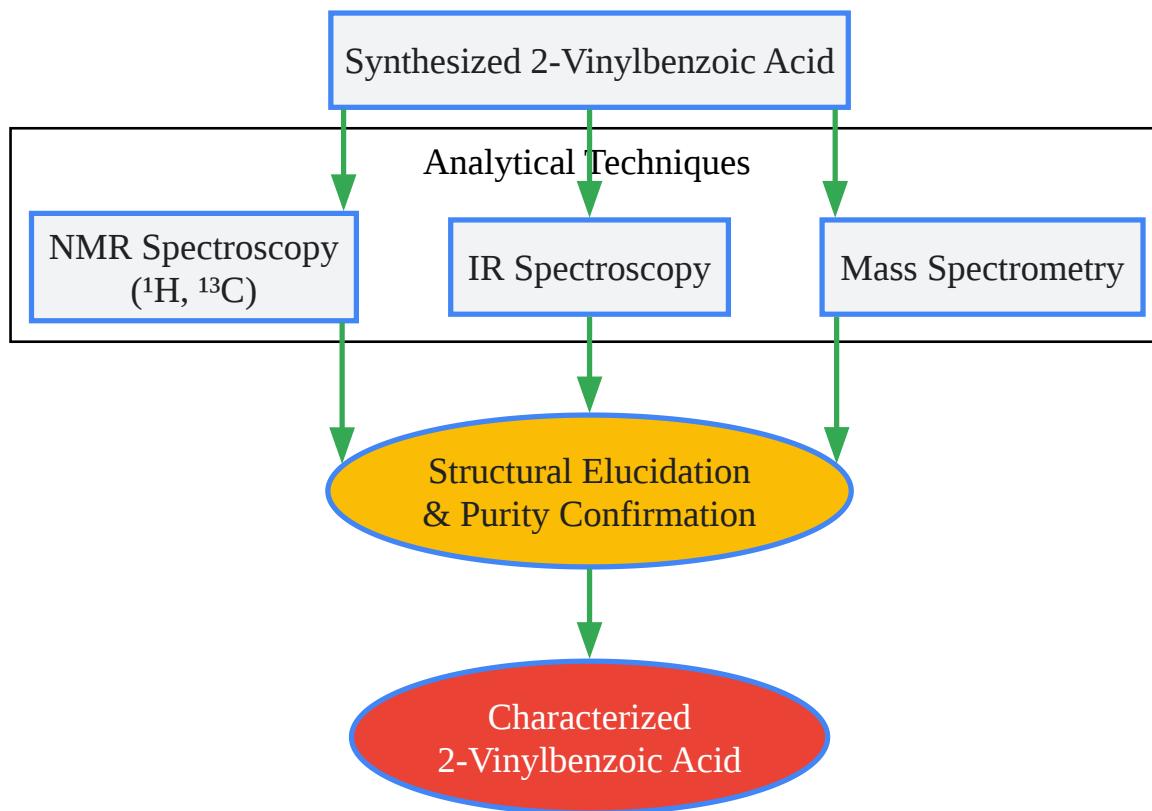
## Analytical Characterization

The structure and purity of **2-Vinylbenzoic acid** are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5-7 ppm with complex splitting patterns) and the aromatic protons (around 7-8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift ( $>10$  ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group.

## Infrared (IR) Spectroscopy


The IR spectrum of **2-Vinylbenzoic acid** is expected to exhibit characteristic absorption bands:

- A broad O-H stretching band for the carboxylic acid group around  $2500\text{-}3300\text{ cm}^{-1}$ .
- A strong C=O stretching band for the carbonyl group around  $1700\text{ cm}^{-1}$ .
- C=C stretching bands for the vinyl group and the aromatic ring in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
- C-H stretching bands for the vinyl and aromatic protons above  $3000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of **2-Vinylbenzoic acid**.

The electron ionization (EI) mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight.



[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **2-Vinylbenzoic acid**.

## Biological Activity and Signaling Pathways

A thorough review of the publicly available scientific literature did not yield specific information regarding the biological activity or involvement in signaling pathways of **2-Vinylbenzoic acid**. Studies on benzoic acid and its other derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. However, these findings cannot be directly extrapolated to **2-vinylbenzoic acid** without specific experimental validation. Further research is required to investigate the potential pharmacological effects of this compound.

## Safety and Handling

**2-Vinylbenzoic acid** is classified as a hazardous substance. It is reported to cause serious eye damage and may cause respiratory irritation.[3]

- Hazard Statements: H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3]

It is recommended to handle **2-Vinylbenzoic acid** in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. nobelprize.org [nobelprize.org]
- 4. Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]
- To cite this document: BenchChem. [2-Vinylbenzoic acid CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3024429#2-vinylbenzoic-acid-cas-number-and-identifiers>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)